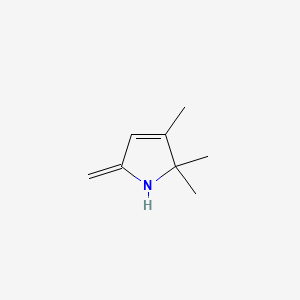
2-Pyridineacetonitrile, 6-cyano-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Cyanomethyl)picolinonitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a cyanomethyl group attached to the sixth position of a picolinonitrile ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyanomethyl)picolinonitrile can be achieved through various methods. One common approach involves the oxidative ammonolysis of α-picoline. This process typically uses a vanadium-titanium oxide catalyst and involves the reaction of α-picoline with ammonia and atmospheric oxygen at elevated temperatures (330-370°C) and short contact times (1-2 seconds). The yield of the desired product can reach up to 75% under optimal conditions .
Industrial Production Methods: In an industrial setting, the production of 6-(Cyanomethyl)picolinonitrile may involve similar oxidative ammonolysis processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 6-(Cyanomethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl group under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Substituted picolinonitrile derivatives.
科学研究应用
6-(Cyanomethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules
作用机制
The mechanism of action of 6-(Cyanomethyl)picolinonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the interacting molecules .
相似化合物的比较
2-Cyanopyridine (Picolinonitrile): Similar in structure but with the cyanomethyl group at the second position.
3-Cyanopyridine (Nicotinonitrile): The cyanomethyl group is at the third position.
4-Cyanopyridine: The cyanomethyl group is at the fourth position.
Uniqueness: 6-(Cyanomethyl)picolinonitrile is unique due to the specific positioning of the cyanomethyl group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers .
属性
分子式 |
C8H5N3 |
|---|---|
分子量 |
143.15 g/mol |
IUPAC 名称 |
6-(cyanomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-5-4-7-2-1-3-8(6-10)11-7/h1-3H,4H2 |
InChI 键 |
UDFNKHFTNPDTOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C#N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


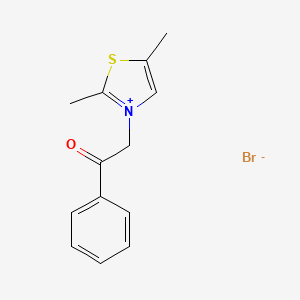
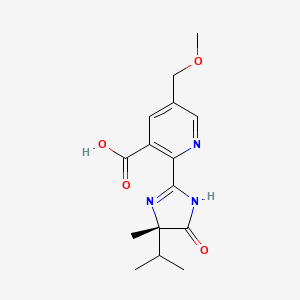

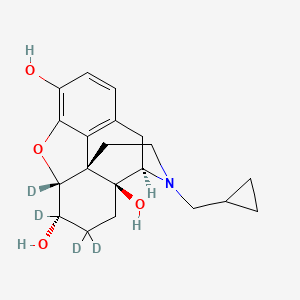
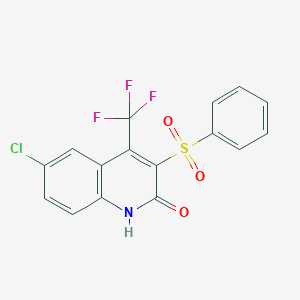
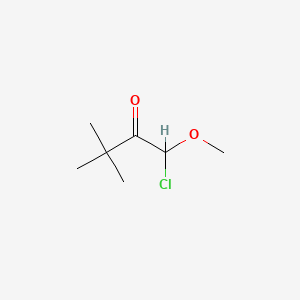

![4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B13838053.png)
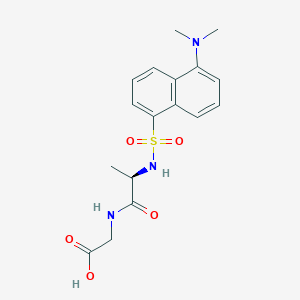
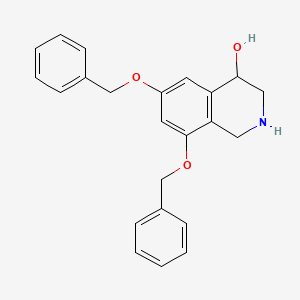
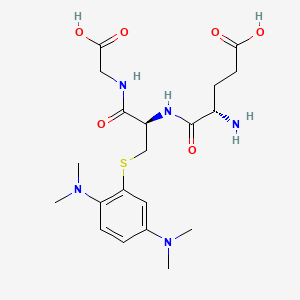
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)
